4-phenyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)15-9-14-12/h1-9H,(H,14,15) |
InChI Key |
DTWJJSICXFENKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-phenyl-1H-benzo[d]imidazole is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core and the pendant phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the benzimidazole ring would likely appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the phenyl group would also resonate in this region. Due to the substitution pattern, complex splitting patterns (multiplets) are anticipated for the aromatic protons. A broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is also expected, the chemical shift of which can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | Variable (broad singlet) | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is predicted to show a series of signals in the aromatic region (typically δ 110-150 ppm), corresponding to the carbon atoms of the fused benzene (B151609) ring, the imidazole ring, and the phenyl substituent. The carbon atom at the junction of the two rings and the carbon attached to the phenyl group are expected to have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 135 |
| Aromatic C (quaternary) | 130 - 150 |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic rings are anticipated to appear around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching vibrations of the aromatic rings would likely be observed in the 1450-1650 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₀N₂), the molecular weight is approximately 194.24 g/mol . In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 195. Further fragmentation of this molecular ion would yield smaller charged fragments, providing clues about the connectivity of the molecule.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₀N₂, the theoretical exact mass is calculated to be 194.0844 Da nih.gov.
HRMS analysis, typically using techniques like Electrospray Ionization (ESI), provides an experimental mass value that can be compared to the theoretical value. A close match, usually within a few parts per million (ppm), confirms the molecular formula and rules out other potential structures with the same nominal mass. While specific experimental data for the 4-phenyl isomer is not detailed in the reviewed literature, studies on the closely related isomer, 2-phenyl-1H-benzimidazole, demonstrate the precision of the technique. For this isomer, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₁₁N₂) is 195.0917, with an experimental value found to be 195.0916, showing excellent agreement rsc.org. Similarly, HRMS data for other substituted phenyl-benzimidazole derivatives consistently show a strong correlation between calculated and found masses, validating their proposed structures rsc.org.
Table 1: Theoretical Mass Data for this compound
| Chemical Formula | Species | Theoretical Exact Mass (Da) | Source |
|---|---|---|---|
| C₁₃H₁₀N₂ | [M] | 194.0844 | nih.gov |
| C₁₃H₁₁N₂ | [M+H]⁺ | 195.0917 | Calculated |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and to identify its components. In the analysis of benzimidazole derivatives, an LC system separates the target compound from any impurities, starting materials, or side products before it enters the mass spectrometer for detection nih.gov.
The mass spectrometer provides mass-to-charge (m/z) ratio data for the parent ion and its fragments, which are generated through techniques like tandem mass spectrometry (MS/MS) nih.gov. The fragmentation pattern is often characteristic of the compound's core structure. For instance, studies on various 2-substituted benzimidazoles show common fragmentation pathways related to the stable benzimidazole ring system nih.govresearchgate.netresearchgate.net. While a specific fragmentation pattern for this compound is not provided in the surveyed literature, analysis of related structures indicates that cleavage of the phenyl group and fragmentation of the benzimidazole core would be expected, providing structural confirmation nih.gov. The technique is instrumental in both qualitative identification and quantitative analysis in complex matrices nih.gov.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in the solid state.
Single crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry. While the specific crystal structure of this compound was not available in the reviewed literature, extensive crystallographic data exists for closely related derivatives. For example, the structure of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole has been fully characterized researchgate.net. Such studies reveal that the benzimidazole core is nearly planar, and the phenyl substituents are twisted relative to this plane. In the case of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the benzimidazole system and the chlorophenyl ring is 24.07 (4)° researchgate.net. This type of data is crucial for understanding the steric and electronic interactions within the molecule.
Table 2: Representative Single Crystal X-ray Diffraction Data for a Phenyl-Benzimidazole Derivative*
| Parameter | Value |
|---|---|
| Compound | 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole |
| Formula | C₁₉H₁₃ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2981 (1) |
| b (Å) | 9.2963 (2) |
| c (Å) | 20.7796 (3) |
| β (°) | 112.815 (1) |
| Volume (ų) | 1477.56 (4) |
*Data from a related compound, as specific data for this compound was not available in the cited literature researchgate.net.
The supramolecular architecture of benzimidazole derivatives in the solid state is governed by a network of non-covalent interactions. A predominant feature in the crystal packing of 1H-benzimidazoles is the formation of intermolecular hydrogen bonds nih.gov. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the imine nitrogen atom (>N=) serves as an acceptor. This typically results in the formation of infinite chains of molecules linked by N-H···N hydrogen bonds, often described by a C(4) graph-set motif nih.gov.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system composed of the benzimidazole and phenyl rings.
Studies on analogous compounds confirm these expectations. For instance, the UV-Vis spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol shows distinct absorption bands between 340-470 nm, which are attributed to π→π* transitions researchgate.net. Theoretical studies on other benzimidazole-based compounds also predict major absorption bands in the UV region corresponding to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) researchgate.net. The exact position and intensity of the absorption maxima (λmax) are influenced by the specific substitution pattern and the solvent used.
Table 3: Representative UV-Vis Absorption Data for Related Benzimidazole Derivatives
| Compound | λmax (nm) | Transition Type | Source |
|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 340, 406 | π→π | researchgate.net |
| Benzoimidazole-based hydrazone (5a) | 240.25 (Calculated) | π→π | researchgate.net |
| Benzoimidazole-based hydrazone (5b) | 331.69 (Calculated) | π→π* | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 Phenyl 1h Benzo D Imidazole
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Various methods, differing in their level of approximation and computational cost, are employed to solve the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance between accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
In studies of benzimidazole (B57391) derivatives, the B3LYP hybrid functional is frequently used. nih.govacs.org This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. DFT calculations are typically paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets used for benzimidazole systems include 6-31G(d,p) and 6-311G(d,p), which provide a good description of the electronic structure for many organic molecules. nih.gov For instance, in the computational modeling of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, equilibrium optimization was carried out at the B3LYP/6-31G** level of theory.
These calculations can yield a wealth of information, including optimized molecular geometries, vibrational frequencies (for comparison with infrared and Raman spectroscopy), and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding chemical reactivity. nih.govacs.orgnih.gov
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemical method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.gov This approach accounts for the electron-electron repulsion in an average way, neglecting the instantaneous correlation between electrons. While computationally less demanding than more advanced correlated methods, HF often provides a good first approximation of a molecule's electronic structure and geometry.
In modern computational chemistry, HF calculations are often used as a starting point for more sophisticated methods or for systems where DFT may not be as reliable. The choice of basis set is also crucial for HF calculations, with larger basis sets generally providing more accurate results at a higher computational cost. For complex molecular systems, the results from HF calculations can be refined using post-Hartree-Fock methods that incorporate electron correlation.
Semi-empirical Methods (e.g., AM1)
Semi-empirical methods offer a computationally faster alternative to ab initio methods like Hartree-Fock and DFT. These methods simplify the HF calculations by omitting or parameterizing some of the more computationally expensive integrals using experimental data. This parameterization allows for the rapid calculation of properties for large molecules.
One such method is Austin Model 1 (AM1). AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. While very fast, the accuracy of semi-empirical methods is dependent on the quality of the parameterization for the specific atoms and bonding arrangements present in the molecule under investigation. They are often used for preliminary conformational searches or for calculations on very large systems where higher-level methods would be computationally prohibitive.
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional arrangement of atoms in a molecule and its flexibility is crucial for predicting its physical and chemical properties.
Determination of Optimized Geometries
A key application of quantum chemical calculations is the determination of the equilibrium geometry of a molecule. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. The result is a stationary point on the potential energy surface, which for a stable molecule corresponds to a local or global minimum.
For benzimidazole derivatives, DFT methods like B3LYP with basis sets such as 6-31G** are commonly used to obtain optimized geometries. acs.org The output of a geometry optimization includes the final Cartesian coordinates of all atoms, as well as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Table 1: Illustrative Data Table for Optimized Geometrical Parameters
Note: The following table is a hypothetical representation of the type of data that would be generated from a DFT/B3LYP geometry optimization of 4-phenyl-1H-benzo[d]imidazole. Specific values for this compound are not available in the cited literature.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C1 | C2 | Calculated Value | ||
| Bond Length (Å) | N1 | C1 | Calculated Value | ||
| Bond Angle (°) | C1 | N1 | C2 | Calculated Value | |
| Dihedral Angle (°) | C1 | C2 | C3 | C4 | Calculated Value |
Investigation of Conformational Flexibility and Energy Profiles
For molecules with rotatable bonds, such as the bond connecting the phenyl and benzimidazole rings in this compound, multiple conformations may exist. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
This is often done by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for rotation.
For example, a study on the conformational aspects of 2-propyl-1H-benzimidazole utilized energy calculations to explore its conformational energy landscape around its flexible bonds. This type of analysis for this compound would involve rotating the phenyl group relative to the benzimidazole core to determine the most stable orientation and the energetic cost of rotation.
Table 2: Illustrative Data Table for Conformational Energy Profile
Note: This table is a hypothetical representation of the data that would be generated from a potential energy surface scan of the dihedral angle between the phenyl and benzimidazole rings of this compound. Specific values for this compound are not available in the cited literature.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | Calculated Value |
| 30 | Calculated Value |
| 60 | Calculated Value |
| 90 | Calculated Value |
| 120 | Calculated Value |
| 150 | Calculated Value |
| 180 | Calculated Value |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are employed to elucidate these electronic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov The HOMO-LUMO energy gap is instrumental in understanding intramolecular charge transfer processes. irjweb.com
While specific computational studies for this compound are not detailed in the provided search results, data from related benzimidazole derivatives illustrate the typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| Rhenium Complex R1 (Imidazole-based) | -6.6393 | -2.5832 | 4.0561 |
| Rhenium Complex R5 (Imidazole-based) | -6.5427 | -2.8455 | 3.6972 |
This table presents data for related imidazole (B134444) and benzimidazole derivatives to provide context for the typical FMO energy values in such systems. irjweb.comnih.govmalayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. irjweb.commalayajournal.org The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.
Typically, MEP maps use a color spectrum where:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack (nucleophilic centers).
Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack (electrophilic centers).
Green represents regions of neutral or near-zero potential.
For benzimidazole derivatives, MEP analysis generally reveals that the regions around the nitrogen atoms of the imidazole ring are electron-rich (red or yellow), making them susceptible to electrophilic attack. researchgate.net The hydrogen atom attached to the nitrogen (N-H) typically shows a positive potential (blue), marking it as an electrophilic site. The phenyl and benzene (B151609) rings usually exhibit a mix of neutral (green) and slightly negative (yellow) potential, associated with the π-electron cloud.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization within a molecule. acs.orgacadpubl.eu This method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more intense interaction between the donor and acceptor orbitals, leading to greater stabilization of the molecule. acs.org
In benzimidazole systems, significant stabilization arises from several types of interactions:
π → π * transitions: These interactions involve the delocalization of π-electrons from filled π-bonding orbitals to empty π*-antibonding orbitals within the aromatic rings.
n → π * transitions: This involves charge transfer from lone pair orbitals (n), typically on the nitrogen atoms, to the π*-antibonding orbitals of the aromatic system.
n → σ * transitions: These are interactions between lone pair orbitals and σ*-antibonding orbitals.
The following table shows examples of donor-acceptor interactions and their stabilization energies calculated for benzimidazole derivatives, which are expected to be similar for this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(N) | π(C=C) | ~30-60 | n → π |
| π(C=C) | π(C=C) | ~15-25 | π → π |
| LP(O) | π(C=O) | ~59 | n → π |
| σ(C-C) | σ(C-C) | ~3-8 | σ → σ |
This table provides representative data for key intramolecular interactions in molecules containing benzimidazole and phenyl rings based on computational studies of related compounds. acs.org
Prediction of Spectroscopic Parameters and Validation
Computational chemistry is widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental results to validate the accuracy of the computational model and aid in the interpretation of experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method is a highly effective and widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra are often performed using Density Functional Theory (DFT), and the results are compared with experimental data. A strong correlation between the calculated and experimental chemical shifts confirms the molecular structure and the validity of the computational method. niscair.res.inmdpi.com
For benzimidazole derivatives, DFT calculations have shown a good agreement with experimental NMR data. researchgate.netdntb.gov.ua The calculated values for aromatic protons and carbons in the benzimidazole and phenyl rings typically align well with the experimental spectra. niscair.res.in
| Atom Type | Typical Calculated Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (N-H of imidazole) | ~9.0 - 12.0 | ~11.5 - 13.0 |
| ¹H (Aromatic C-H) | ~6.5 - 8.6 | ~7.0 - 8.2 |
| ¹³C (Aromatic C=C/C=N) | ~110 - 155 | ~111 - 155 |
This table presents typical ranges for calculated and experimental ¹H and ¹³C NMR chemical shifts for the core benzimidazole and phenyl moieties, based on data from related structures. niscair.res.inrsc.org
Theoretical vibrational analysis is a powerful tool for assigning the modes observed in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov Harmonic vibrational frequencies are typically calculated using DFT methods, such as B3LYP. researchgate.netmdpi.com However, theoretical calculations often overestimate the frequencies due to the neglect of anharmonicity and the use of finite basis sets. To achieve better agreement with experimental data, the calculated frequencies are uniformly scaled by a scaling factor. researchgate.netnih.gov The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode. mdpi.com
Key vibrational modes for a molecule like this compound include N-H stretching, aromatic C-H stretching, and C=C/C=N ring stretching.
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3400-3600 | ~3400-3550 |
| Aromatic C-H Stretch | ~3000-3150 | ~3010-3100 |
| C=N/C=C Ring Stretch | ~1400-1620 | ~1450-1615 |
This table summarizes characteristic vibrational frequencies for benzimidazole derivatives from computational studies and experimental FT-IR data. researchgate.netmdpi.com The good agreement between scaled theoretical frequencies and experimental observations confirms the accuracy of the computational approach in predicting the vibrational spectrum. researchgate.net
Solvent Effects and Continuum Solvation Models (PCM, Onsager)
The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides tools to model these interactions, with continuum solvation models being a popular and efficient approach. These models treat the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules.
The Polarizable Continuum Model (PCM) and the Onsager model are two such widely used methods. In these models, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and properties in solution.
Global Reactivity Descriptors
Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and kinetic stability of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons. Higher EHOMO values indicate a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons. Lower ELUMO values suggest a better electron acceptor.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).
While specific DFT calculations for this compound are not available, data from studies on structurally similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives can provide insight into the typical range of these values for this class of compounds. biointerfaceresearch.com
Table 1: Calculated Global Reactivity Descriptors for Analogue Benzimidazole Derivatives Note: The following data is for 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A3) and is provided for illustrative purposes. biointerfaceresearch.com
| Parameter | Compound A1 | Compound A2 | Compound A3 |
|---|---|---|---|
| EHOMO (eV) | -5.741 | -5.415 | -5.796 |
| ELUMO (eV) | -1.251 | -1.251 | -1.278 |
| Energy Gap (ΔE) (eV) | 4.490 | 4.164 | 4.518 |
| Chemical Hardness (η) (eV) | 2.245 | 2.082 | 2.259 |
| Chemical Softness (S) (eV⁻¹) | 0.445 | 0.480 | 0.443 |
| Electronegativity (χ) (eV) | 3.496 | 3.333 | 3.537 |
| Electrophilicity Index (ω) (eV) | 2.721 | 2.664 | 2.778 |
These values indicate that such compounds are generally reactive, with the energy gap being a key determinant of their stability. biointerfaceresearch.com
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, telecommunications, and optical data storage. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials due to their large optical nonlinearities and fast response times.
The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). Theoretical calculations, typically using DFT, are essential for predicting and understanding the NLO properties of new materials.
The benzimidazole scaffold, with its fused aromatic system, provides a good platform for designing NLO-active molecules. The introduction of a phenyl group, as in this compound, extends the π-conjugation. The NLO properties can be further tuned by adding electron-donating and electron-withdrawing groups to the molecular framework.
Computational studies on various benzimidazole derivatives have demonstrated their potential as NLO materials. biointerfaceresearch.comnih.gov Key parameters calculated in these studies include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.
The following table presents calculated NLO properties for a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which serve as representative examples for this class of compounds. biointerfaceresearch.com
Table 2: Calculated NLO Properties for Analogue Benzimidazole Derivatives Note: The following data is for 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A3) and is provided for illustrative purposes. The values are compared to urea (B33335), a standard reference material for NLO properties. biointerfaceresearch.com
| Parameter | Compound A1 | Compound A2 | Compound A3 | Urea (Reference) |
|---|---|---|---|---|
| Dipole Moment (μ) (Debye) | 3.681 | 4.679 | 3.945 | 1.373 |
| Polarizability (α) (esu) | 3.46 x 10⁻²³ | 3.62 x 10⁻²³ | 3.48 x 10⁻²³ | - |
| First Hyperpolarizability (β) (esu) | 2.73 x 10⁻³⁰ | 1.71 x 10⁻³⁰ | 2.92 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |
The significantly higher first hyperpolarizability values of the benzimidazole derivatives compared to urea suggest that they possess a substantial second-order NLO response, making them promising candidates for further investigation in the field of nonlinear optics. biointerfaceresearch.com
Coordination Chemistry of 4 Phenyl 1h Benzo D Imidazole Derivatives
Design and Synthesis of 4-phenyl-1H-benzo[d]imidazole-based Ligands
The synthesis of this compound-based ligands typically involves the condensation reaction of a suitably substituted o-phenylenediamine (B120857) with a phenyl-containing aldehyde or carboxylic acid. A common synthetic route involves the reaction of 3-phenyl-1,2-diaminobenzene with an appropriate aldehyde in the presence of an oxidizing agent or a catalyst. For instance, the cyclocondensation of o-phenylenediamine with various aldehydes is a well-established method for producing 2-substituted benzimidazoles, and similar principles can be applied for 4-substituted analogues jocpr.comnih.govacs.orgmdpi.comacs.orgmdpi.com.
Another approach is the reaction of the corresponding diamine with a phenyl derivative under reflux in a suitable solvent, often with a catalytic amount of acid to facilitate the cyclization. Modifications to the core structure, such as N-alkylation or the introduction of other functional groups, can be achieved post-synthesis to create a library of ligands with tailored coordination properties nih.gov. The design of these ligands is often guided by the desired geometry and electronic environment around the metal center in the final complex.
Formation of Transition Metal Complexes
This compound and its derivatives act as versatile ligands, readily forming stable complexes with a wide range of d-block metal ions. The coordination typically occurs through the nitrogen atom of the imidazole (B134444) ring.
Cu(II), Ni(II), Co(II), and Zn(II) Complexes: A significant body of research exists on the complexation of benzimidazole (B57391) derivatives with these divalent metal ions. For example, complexes of Cu(II) and Ni(II) with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles have been synthesized and characterized jocpr.com. Similarly, Cu(II), Co(II), and Zn(II) complexes with other substituted benzimidazole ligands have been reported, often exhibiting tetrahedral or octahedral geometries depending on the ligand and reaction conditions nih.govresearchgate.netnih.govresearchgate.net. Zinc(II) complexes with 4-phenyl-1-octyl-1H-imidazole derivatives have been synthesized and shown to form tetrahedral geometries nih.govmdpi.com.
Cr(III), Fe(III), and Mn(II) Complexes: The formation of complexes with these metal ions in their +2 or +3 oxidation states has also been documented. Novel Cr(III) and Fe(III) complexes with substituted aryl imidazole ligands have been synthesized, revealing distorted-octahedral geometries nih.govacs.org. Studies on Mn(II), Fe(II), and Co(II) complexes with a benzimidazole ligand containing two heptyl chains showed the formation of five-coordinate complexes with distorted square pyramidal geometry researchgate.net. Furthermore, complexes of Mn(II) with imidazole-based ligands have been successfully prepared and characterized ijddr.innih.govharding.edu.
Ir(III) Complexes: While less common, the formation of complexes with heavier transition metals like iridium has been achieved. For instance, green-emitting Ir(III) complexes have been synthesized using a functionalized benzimidazole ligand, demonstrating the applicability of this ligand class in the development of phosphorescent materials rsc.org.
The stoichiometry of the resulting metal complexes is a crucial aspect of their characterization and is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the solvent, and the coordinating ability of the counter-ions.
Commonly observed stoichiometries for complexes with benzimidazole-based ligands are 1:1 and 1:2 (metal:ligand). For instance, in the synthesis of Cr(III) and Fe(III) complexes with a multi-substituted aryl imidazole ligand, a 1:1 stoichiometric ratio was observed nih.govorientjchem.org. In contrast, the reaction of Cu(II) and Ni(II) with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands resulted in complexes with a 1:2 metal-to-ligand stoichiometry jocpr.com. Similarly, the synthesis of complexes of Cu(II), Co(II), and Mn(II) with a 2(4-nitrophenyl)-4.5-diphenyl-1H-imidazole ligand also yielded different stoichiometries, with Cu(II) forming a 1:2 complex, while Co(II) and Mn(II) formed 1:3 complexes ijddr.in. The stoichiometry is often determined through elemental analysis and can be further confirmed by single-crystal X-ray diffraction studies.
Characterization of Metal Complexes
Elemental analysis is a fundamental technique used to confirm the empirical formula of newly synthesized metal complexes. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for the proposed structure, the purity and composition of the complex can be verified. This technique is crucial for confirming the metal-to-ligand stoichiometry. For example, elemental analysis of Cu(II) and Ni(II) complexes with benzimidazole derivatives has been used to confirm their proposed formulas nih.govresearchgate.netnih.gov. The data is typically presented in a tabular format, as shown below for a hypothetical series of complexes.
| Compound | Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |
| [Cu(L)₂Cl₂] | C₂₆H₂₀Cl₂CuN₄ | 58.39 | 58.35 | 3.77 | 3.75 | 10.47 | 10.44 |
| [Ni(L)₂(NO₃)₂] | C₂₆H₂₀N₆NiO₆ | 53.36 | 53.32 | 3.44 | 3.41 | 14.36 | 14.31 |
| [Co(L)₂(H₂O)₂]Cl₂ | C₂₆H₂₄Cl₂CoN₄O₂ | 53.26 | 53.21 | 4.13 | 4.10 | 9.55 | 9.52 |
| [Zn(L)₂Br₂] | C₂₆H₂₀Br₂N₄Zn | 49.91 | 49.87 | 3.22 | 3.20 | 8.95 | 8.91 |
| (Note: L = this compound. The data presented is illustrative and based on typical results for similar complexes.) |
Molar conductivity measurements are performed to determine the electrolytic nature of the metal complexes in solution. The conductivity of a solution of the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is measured. The obtained values can indicate whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
Generally, complexes that behave as non-electrolytes exhibit low molar conductivity values, suggesting that the anions are directly bonded to the metal center within the coordination sphere jocpr.comresearchgate.net. Conversely, higher molar conductivity values are indicative of ionic complexes, where the anions are not coordinated and dissociate in solution. For instance, Cu(II) and Ni(II) complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles were found to be non-electrolytes in DMF, indicating that the chloride ions were coordinated to the metal ions jocpr.com.
| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature of Complex |
| [Cu(L)₂Cl₂] | DMF | 15.2 | Non-electrolyte |
| [Ni(L)₂(NO₃)₂] | DMF | 18.5 | Non-electrolyte |
| [Co(L)₂(H₂O)₂]Cl₂ | DMSO | 135.8 | 1:2 Electrolyte |
| [Zn(L)₂]Br₂ | DMF | 120.4 | 1:2 Electrolyte |
| (Note: L = this compound. The data is representative of typical values for such complexes.) |
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, which in turn provides insights into its electronic structure and geometry. For instance, the magnetic moment of a Cu(II) complex with a benzimidazole-derived imine ligand was found to be in the range of 1.87–1.89 Bohr Magnetons (B.M.) nih.gov. This value is consistent with the presence of one unpaired electron, as expected for a d⁹ Cu(II) ion, and is indicative of a magnetically dilute system where there are no significant interactions between the copper centers.
| Complex | Metal Ion | Magnetic Moment (B.M.) | Number of Unpaired Electrons | Suggested Geometry |
|---|---|---|---|---|
| [Cu(L)2] (L = benzimidazole-derived imine) | Cu(II) | 1.87 - 1.89 | 1 | Distorted Octahedral |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is employed to study the thermal stability of coordination complexes and to identify the nature of coordinated and solvated molecules. The TGA of metal-organic frameworks (MOFs) incorporating a 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) linker reveals multi-step decomposition patterns. An initial weight loss at lower temperatures (50–150 °C) is typically attributed to the removal of solvent molecules (dehydration) mdpi.com. Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the coordinated imidazole moieties mdpi.com. For example, TIBM-Cu shows a 48% weight loss between 300–500 °C, while TIBM-Al and TIBM-Cr exhibit 28% and 40% weight loss at 500–650 °C and 400–600 °C, respectively, indicating the decomposition of the chelated ligands mdpi.com.
| Complex | Temperature Range (°C) | Weight Loss (%) | Assignment |
|---|---|---|---|
| TIBM-Cu | 50 - 150 | - | Dehydration |
| 300 - 500 | 48 | Decomposition of imidazolium moieties | |
| TIBM-Al | 50 - 150 | - | Dehydration |
| 500 - 650 | 28 | Decomposition of imidazolium moieties | |
| TIBM-Cr | 50 - 150 | - | Dehydration |
| 400 - 600 | 40 | Decomposition of imidazolium moieties |
Spectroscopic Analysis of Complexes (IR, NMR, Electronic Spectra, ESR)
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination mode of the this compound ligand to the metal center. The IR spectrum of the free ligand typically shows a characteristic N-H stretching vibration. Upon complexation, this band may shift or disappear, indicating the deprotonation and coordination of the imidazole nitrogen. Furthermore, new bands appearing in the low-frequency region can be assigned to the M-N stretching vibrations, confirming the formation of a coordinate bond. For instance, in metal-organic frameworks, strong stretching bands at 490–500 cm⁻¹ have been attributed to metal-ligand bonds mdpi.com. The C=N stretching vibration of the benzimidazole ring is also sensitive to coordination and may shift upon complex formation researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the ligand and to confirm its purity. The ¹H NMR spectrum of a benzimidazole derivative will show characteristic signals for the aromatic protons and the N-H proton of the imidazole ring rsc.orgsemanticscholar.org. Upon complexation with diamagnetic metal ions, changes in the chemical shifts of the protons adjacent to the coordination site can be observed, providing evidence of ligand-metal interaction. For example, the NH proton of the benzimidazole ring is not observed in the ¹H NMR spectrum of some complexes, which may be due to rapid prototropic exchange and solvation effects in DMSO-d₆ researchgate.net.
Electronic Spectra: The electronic spectra (UV-Vis) of the complexes provide valuable information about the coordination geometry and the electronic transitions within the molecule. The spectra typically exhibit intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. In the visible region, weaker d-d transitions and more intense charge-transfer bands may be observed. Charge-transfer transitions can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature careerendeavour.comlibretexts.org. For example, the intense color of many transition metal complexes is due to these charge-transfer bands careerendeavour.comwikipedia.org. The positions and intensities of the d-d bands are indicative of the ligand field strength and the coordination geometry around the metal ion.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The ESR spectra of Cu(II) complexes provide information about the coordination environment and the nature of the metal-ligand bonding. The g-tensor values (g|| and g⊥) are particularly informative. For a Cu(II) ion in a tetragonally elongated octahedral or square planar geometry, the ground state is typically ²B₁g, resulting in g|| > g⊥ > 2.0023. The g-tensor values of a Cu(II) complex can be used to derive the ground state of the unpaired electron ias.ac.in.
| Technique | Observed Features | Interpretation |
|---|---|---|
| IR | Shift or disappearance of N-H band; appearance of M-N band | Coordination of imidazole nitrogen to metal |
| NMR | Changes in chemical shifts of ligand protons upon complexation | Confirmation of ligand-metal interaction |
| Electronic Spectra | π→π, n→π, d-d, and charge-transfer transitions | Information on ligand electronic structure, coordination geometry, and metal-ligand bonding |
| ESR | g|| and g⊥ values for paramagnetic complexes | Determination of coordination environment and ground electronic state |
Investigation of Coordination Geometry and Electronic Properties
Determination of Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination geometry of metal complexes with this compound derivatives is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the reaction conditions. Various geometries such as tetrahedral, square planar, and octahedral have been proposed based on spectroscopic and magnetic data. For instance, Ni(II) complexes with certain benzimidazole ligands have been suggested to exhibit tetrahedral geometry, while the corresponding Cu(II) complexes are proposed to have a square planar geometry jocpr.com. The stereochemistry of copper(II) ions in complexes with imidazole derivatives can be distorted octahedral or square-pyramidal csic.es. X-ray crystallography provides definitive structural information. For example, the crystal structure of a mononuclear zinc(II) complex with two 1-(biphenyl-4-yl)-1H-imidazole ligands and two chloride ions reveals a distorted tetrahedral coordination sphere around the Zn(II) atom researchgate.net. Similarly, a crystal structure analysis of 2-(1H-benzimidazol-2-yl)phenol (BIP) shows a planar molecule arranged in parallel planes stabilized by π-π interactions and hydrogen bonds researchgate.net.
Advanced Applications in Material Science and Chemical Systems
Applications in Photovoltaic Devices
Role as Electron Transport Layers
The 4-phenyl-1H-benzo[d]imidazole core is integral to the design of novel electron transport materials. For instance, a derivative, tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), has been synthesized and successfully integrated as an n-type interlayer in planar perovskite solar cells. This material facilitates effective electron transport, a crucial process for efficient solar energy conversion. The benzimidazole (B57391) component, with its strong polarity and π-electron system, contributes to improved charge transport properties.
Function as Passivation and Protection Layers to Enhance Device Stability
Device stability is a significant challenge in the commercialization of perovskite solar cells. Materials incorporating the this compound structure have demonstrated the ability to act as effective passivation and protection layers. The introduction of TIPO, for example, has been shown to increase the stability of PSCs. The polar nature of the benzimidazole and phosphine (B1218219) oxide components helps in passivating defects at the surface, thereby protecting the perovskite layer from degradation and enhancing the longevity of the device.
Influence on Charge Extraction and Surface Morphology
The incorporation of this compound-based materials significantly influences the charge extraction efficiency and the surface morphology of the photovoltaic device layers. The combination of the phenyl benzimidazole with a phosphine oxide core in TIPO leads to improved charge extraction. Furthermore, these materials can flatten the surface morphology of the underlying layers, which is critical for forming high-quality interfaces and minimizing charge recombination losses. Investigations using techniques such as space charge-limited current measurements, photoluminescence, impedance spectroscopy, and atomic force microscopy have confirmed the positive impact of these materials on electrical resistance and surface topography.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
The rigid and versatile scaffold of this compound makes it an excellent candidate for the design of molecules aimed at specific biological targets. Structure-activity relationship (SAR) studies are pivotal in understanding how chemical structure correlates with biological activity, guiding the synthesis of more potent and selective compounds.
Design and Synthesis of this compound Scaffolds for Specific Molecular Targets
The this compound framework has been utilized in the design and synthesis of inhibitors for various enzymes implicated in disease. For example, derivatives have been developed as potential inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. In one study, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were designed and synthesized to probe the hydrophobic pocket of the PARP-1 active site. nih.gov
Similarly, this scaffold has been employed to create potential anticancer agents targeting epidermal growth factor receptor (EGFR) and other kinases. Novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the versatility of this core structure in medicinal chemistry. bohrium.comnih.gov The synthesis of these targeted molecules often involves multi-step reaction sequences, starting from precursors like o-phenylenediamine (B120857) and substituted benzaldehydes, followed by various functional group manipulations to build the final complex structures. acs.org
Investigation of Substituent Effects on Molecular Interaction and Binding
SAR studies on this compound derivatives have provided valuable insights into the influence of substituents on their molecular interactions and binding affinities. For instance, in the development of PARP-1 inhibitors, it was found that substituting the benzimidazole core with different heterocyclic rings, such as a furan (B31954) ring, resulted in enhanced inhibitory activity. nih.gov
In the context of anticancer agents targeting EGFR, studies have shown that the presence of electron-withdrawing groups on the phenyl ring connected to the benzimidazole moiety can lead to more potent compounds. bohrium.com The nature and position of substituents on the phenyl ring of the benzimidazole scaffold have also been shown to be critical for the cytotoxic activity of potential multi-kinase inhibitors. For example, the presence of bromo or fluoro substituents at the 3-position of the phenyl ring was found to be favorable for potent and selective cytotoxic activity against cancer cell lines. nih.gov These findings underscore the importance of systematic modification of the this compound scaffold to optimize interactions with specific biological targets.
Below is a table summarizing the structure-activity relationships of some this compound derivatives:
| Compound Series | Molecular Target | Key Substituent Effects on Activity |
| 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives | PARP-1 | Furan ring substitution on the core structure showed better inhibitory activity. nih.gov |
| 1H-benzo[d]imidazole derivatives | EGFR | Electron-withdrawing groups on the phenyl ring connected to the benzimidazole moiety increased potency. bohrium.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids | Multiple Kinases (EGFR, HER2, CDK2) | Bromo or fluoro substituents at the 3-position of the phenyl ring were favorable for potent and selective cytotoxicity. nih.gov |
Assessment of Metabolic Stability in Chemical Biology Contexts
The 1H-benzo[d]imidazole scaffold is a foundational structure in the development of metabolically robust compounds for chemical biology and medicinal chemistry. nih.govacs.org The stability of this core is crucial as metabolic liabilities, such as rapid biotransformation, can hinder the utility of potential therapeutic agents. acs.orgnih.gov Research into derivatives of 2-phenyl-1H-benzo[d]imidazole indicates that this chemical framework can be engineered to exhibit enhanced metabolic stability. acs.org
Studies involving hepatic microsomes are a standard in vitro method to assess the metabolic fate of compounds. nih.gov In such assays, derivatives of 2-phenyl-1H-benzo[d]imidazole have demonstrated significant resistance to metabolic degradation. acs.org For instance, investigations into 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that a high percentage of the parent compound remains unchanged after extended incubation with human liver microsomes (HLMs). acs.org This inherent stability is a promising feature for the development of long-acting molecular probes and drug candidates.
The primary metabolic pathways identified for N-benzyl-benzimidazole compounds involve mono- or di-hydroxylation on the benzimidazole backbone. nih.gov Strategic structural modifications are employed to mitigate these metabolic "soft spots." One effective strategy is the introduction of a fluorine atom onto the phenyl ring, as seen in 2-(4-fluorophenyl)-1H-benzo[d]imidazole. acs.org This single-site fluorination has been shown to enhance metabolic stability without negatively impacting the molecule's ability to interact with its biological targets. acs.org This approach is favored over di-fluorination, which can sometimes trigger rapid biotransformation. acs.org Another strategy to improve metabolic stability involves replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine, which can reduce susceptibility to oxidative metabolism. nih.gov
The table below presents research findings on the metabolic stability of selected 2-phenyl-1H-benzo[d]imidazole derivatives. acs.org
These findings underscore that the 2-phenyl-1H-benzo[d]imidazole scaffold is a valuable template for creating molecules with favorable pharmacokinetic properties, particularly enhanced metabolic stability. acs.org
Other Potential Applications in Chemical Systems
The unique electronic properties and structural versatility of the this compound framework and its isomers have led to their exploration in various advanced chemical systems, particularly in material science and corrosion inhibition.
Materials for Organic Electronics
Benzimidazole derivatives are recognized as vital molecules for organic light-emitting diodes (OLEDs) due to their excellent thermal properties, morphological stability, and phosphorescence capabilities. nih.gov The 2-phenyl-1H-benzo[d]imidazole moiety, in particular, is a building block for materials used in OLEDs. mdpi.com These compounds can function as emitters or as host materials for other phosphorescent dopants. mdpi.comrsc.org
Donor-acceptor (D-A) structures incorporating the 1H-benzo[d]imidazole core as the acceptor component are being investigated for their optical waveguiding properties. nih.gov The C=N bond within the imidazole (B134444) ring imparts a strong electron-acceptor character, which can be modulated by adding different functional groups. nih.gov Carbazole-imidazole derivatives have been synthesized and tested as fluorescent emitters in OLEDs, achieving deep-blue emissions which are crucial for display and lighting applications. mdpi.comnih.gov For example, 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a well-known electron-transporting material used in OLEDs. mdpi.com
Corrosion Inhibition
Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzimidazole derivatives, are effective corrosion inhibitors for various metals and alloys. nih.govnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov
Derivatives like 1-benzyl-2-phenyl-1H-benzimidazole have been studied for the protection of mild steel in acidic environments like hydrochloric acid. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. nih.gov The adsorption of these molecules on the steel surface is a spontaneous process that can involve both physical (electrostatic) and chemical interactions, and it often follows the Langmuir adsorption isotherm. nih.govnih.gov The presence of the benzimidazole ring and the phenyl group contributes to the molecule's ability to form a stable, protective layer on the metal. nih.gov Imidazole derivatives have also been shown to be effective for protecting carbon steel in saline solutions. nih.govgssrr.org
The table below summarizes various applications of phenyl-benzimidazole derivatives in different chemical systems.
Future Research Directions and Concluding Perspectives on 4 Phenyl 1h Benzo D Imidazole
Development of Novel and Efficient Synthetic Routes
While numerous methods exist for the synthesis of benzimidazole (B57391) derivatives, the future necessitates the development of more sustainable, efficient, and scalable routes. Traditional methods often involve harsh reaction conditions, expensive catalysts, or generate significant waste. nih.gov Future research will likely focus on several key areas to address these limitations.
One promising avenue is the expansion of green chemistry principles. This includes the use of eco-friendly catalysts, such as nano-sized metal oxides like zinc oxide (ZnO), which have demonstrated high yields, shorter reaction times, and recyclability in the synthesis of 1H-benzo[d]imidazole derivatives. researchgate.netmdpi.com The development of one-pot, solvent-free reactions represents another significant goal, minimizing the use of volatile organic compounds and simplifying purification processes. mdpi.com
Furthermore, optimizing catalyst systems is crucial. Research into heterogeneous catalysts, such as iron-salen complexes on polymer scaffolds or engineered metal oxides on dendritic fibrous nanosilica (MgO@DFNS), can lead to catalysts that are easily separable, reusable for multiple cycles without significant loss of activity, and applicable on an industrial scale. researchgate.netrsc.org The exploration of microwave-assisted synthesis also presents an opportunity to significantly reduce reaction times and improve yields. acs.org The table below summarizes emerging efficient synthetic approaches.
| Synthetic Approach | Key Advantages | Future Goal |
| Nano-Catalysis (e.g., ZnO NPs) | High yield, short reaction time, recyclable catalyst. researchgate.net | Broader substrate scope and scalability. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. mdpi.com | Application to a wider range of complex derivatives. |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, industrial applicability. researchgate.netrsc.org | Design of more robust and selective catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. acs.org | Integration into continuous flow manufacturing processes. |
These advancements will not only make the synthesis of 4-phenyl-1H-benzo[d]imidazole and its analogues more economically viable but also environmentally sustainable.
Integration of Advanced Computational Modeling for Predictive Design
Advanced computational modeling is set to revolutionize the design and discovery of novel this compound derivatives. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, reducing the time and resources spent on trial-and-error laboratory work.
Quantum-chemical calculations , such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, will continue to be instrumental. These tools can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, providing deep insights that complement experimental characterization. acs.org DFT studies are also employed to investigate the electronic properties and reactivity of these molecules, aiding in the design of compounds with specific electronic or antioxidant capabilities. researchgate.net
Molecular docking and pharmacophore screening are becoming indispensable in drug discovery. These computational techniques can predict how benzimidazole derivatives will bind to biological targets, such as enzymes or receptors. acs.orgacs.org For instance, computational studies have successfully identified human topoisomerase I as a probable target for certain novel 1H-benzo[d]imidazoles, guiding their development as potential anticancer agents. acs.orgacs.org Similarly, molecular modeling has been used to design potent antagonists for bacterial proteins, highlighting its role in developing new therapies for infectious diseases. nih.gov
Future research will likely see the increased use of more sophisticated models, such as the Polarizable Continuum Model (PCM), to accurately simulate the behavior of these compounds in different solvent environments. acs.org The synergy between predictive computational design and targeted synthesis will accelerate the discovery of new molecules with enhanced efficacy and tailored properties for both medicinal and material applications.
Exploration of Expanded Applications in Advanced Materials
While the biological activity of benzimidazoles is well-documented, their potential in advanced materials science is a rapidly emerging field of research. nih.gov The rigid, planar, and electron-rich structure of the this compound core makes it an excellent candidate for a variety of materials applications.
A significant area of future exploration is in organic electronics . Benzimidazole derivatives have shown promise as components in:
Optical Waveguides: Donor-acceptor-donor (D-A-D) structures based on the 1H-benzo[d]imidazole core can form single crystals that exhibit notable light transport and luminescence, making them suitable for optical waveguiding applications. nih.gov
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells: The electronic properties of these compounds can be tuned for use as photoactive components. nih.gov
Sensors: Functionalized benzimidazoles, when combined with nanomaterials like ZnO nanoflowers, can act as fluorescent sensors, demonstrating potential for chemical detection. jchr.org
Another key direction is the development of high-performance polymers . Polybenzimidazoles (PBIs) are known for their exceptional thermal stability and chemical resistance. nih.gov Future research will focus on creating novel PBI-based materials for applications such as:
Solid electrolytes for fuel cells. nih.gov
Advanced protective coatings and thermostable fibers. nih.gov
Membranes for filtration and separation processes. nih.gov
Furthermore, the potential for these compounds in non-linear optical (NLO) materials is an intriguing prospect. The conjugated π-system of the benzimidazole core is conducive to creating materials with significant NLO properties, which are valuable for technologies like optical switching and frequency conversion. nih.gov
Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The most profound advancements in the study of this compound will likely arise from interdisciplinary research that merges organic synthesis, inorganic chemistry, and computational science. This synergistic approach allows for the creation of complex systems with novel functionalities that would be unattainable from a single disciplinary perspective.
A key area is the development of organometallic complexes . By coordinating benzimidazole-derived ligands (organic chemistry) with transition metals (inorganic chemistry), researchers can create novel compounds with unique catalytic or therapeutic properties. nih.govresearchgate.net For example, zinc (II) complexes of 2-(hydroxyphenyl)-1H-benzimidazole derivatives have been synthesized and evaluated as potential anti-cancer agents, with computational studies providing insight into their molecular structure and interactions. nih.gov
The interface between organic and inorganic chemistry is also critical in catalysis. Inorganic nanoparticles, such as ZnO, are being used as highly effective catalysts for the synthesis of benzimidazole derivatives. mdpi.com Future work could involve designing novel hybrid catalysts where specific organic benzimidazole ligands are anchored to inorganic supports, a task that would be greatly aided by computational modeling to predict catalyst structure and activity.
Computational chemistry serves as the bridge that connects these fields. It can be used to:
Predict the geometry and electronic properties of novel organometallic complexes before synthesis. nih.gov
Model the interaction between an organic molecule and an inorganic catalyst surface to understand reaction mechanisms. researchgate.net
Design new ligands with tailored electronic properties to tune the reactivity of a metal center.
By combining the synthetic power of organic chemistry, the diverse properties of the elements from inorganic chemistry, and the predictive power of computational chemistry, researchers can rationally design and construct sophisticated molecular systems based on the this compound scaffold for a new generation of advanced materials and therapeutics.
Q & A
Q. What are the optimal synthetic pathways for 4-phenyl-1H-benzo[d]imidazole, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between o-phenylenediamine derivatives and appropriately substituted aldehydes or ketones. Key steps include:
- Cyclization: Acid-catalyzed cyclization under reflux conditions (e.g., using acetic acid or HCl) to form the benzimidazole core .
- Substituent Introduction: Electrophilic aromatic substitution or coupling reactions to attach the phenyl group at the 4-position.
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and reaction time (6–24 hours) to maximize yield. Purity is enhanced via recrystallization or chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and confirm substituent positions (e.g., phenyl group at C4) .
- X-ray Diffraction (XRD): SHELX software refines crystal structures, resolving bond lengths and angles to validate molecular geometry .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from structural variations (e.g., substituents at N1 or C2). Strategies include:
- Comparative SAR Studies: Systematically modifying substituents (e.g., halogenation, alkylation) and testing against targets like EGFR or microbial enzymes .
- Data Normalization: Standardizing assay conditions (e.g., cell lines, IC protocols) to minimize experimental variability .
- Meta-Analysis: Aggregating data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .
Q. What computational approaches are suitable for predicting the drug-likeness and target binding of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase domain) using crystal structures (PDB IDs) to prioritize derivatives for synthesis .
- ADMET Prediction: SwissADME or PreADMET evaluates pharmacokinetics (e.g., logP, bioavailability) and toxicity risks (e.g., hepatotoxicity) .
Q. How can researchers validate structural data when experimental and computational results conflict?
Methodological Answer:
- Multi-Technique Cross-Validation: Compare XRD data with DFT-optimized geometries to resolve discrepancies in bond angles or torsion .
- Dynamic Simulations: Molecular dynamics (MD) assess conformational stability under physiological conditions (e.g., solvation effects) .
- Error Analysis: Quantify uncertainties in crystallographic refinement (e.g., R-factors) and computational approximations (e.g., basis set limitations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
